![molecular formula C26H26N4O B5515203 3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the dibenzo[b,e][1,4]diazepin-1-one family, which is known for its complex bicyclic structure incorporating both benzene and diazepine rings. Such structures are noteworthy for their potential pharmacological activities and have been the subject of various chemical and pharmaceutical studies.
Synthesis Analysis
The synthesis of such compounds often involves dehydrative cyclization techniques and condensation reactions. For instance, Matsuo et al. (1986) described the synthesis of 11-substituted dibenzo[b,e][1,4]diazepin-1-ones through dehydrative cyclization of acylaminoanilino derivatives using polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1986). Similarly, Cortéas et al. (2004) developed an efficient synthesis for derivatives of this compound, highlighting the importance of condensation and cyclization steps in their formation (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by its bicyclic system, where understanding the arrangement of atoms within the molecule is crucial for elucidating its properties and reactivity. Structural elucidation techniques such as IR, NMR, and mass spectrometry play a pivotal role in confirming the molecular architecture of these compounds.
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including rearrangements and substitutions, influenced by their distinct chemical structure. Cairns et al. (2002) explored novel rearrangements of dibenzo[b,e][1,4]diazepin derivatives upon treatment with concentrated HBr, showcasing the compound's reactive versatility (Cairns, Clarkson, Hamersma, & Rae, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Advanced techniques, including X-ray crystallography, provide insights into the solid-state structure and help in understanding the compound's physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are integral to the compound's applications in various fields. Studies such as those by Wang et al. (2014), which investigated the synthesis and characterization of 3-phenyl substituted derivatives, contribute to a deeper understanding of these aspects (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Synthesis Techniques : This compound and its derivatives have been synthesized through dehydrative cyclization, demonstrating potential applications in chemical synthesis and pharmacology. For instance, 11-substituted derivatives were created using polyphosphoric acid, showcasing moderate analgesic activity (Matsuo et al., 1985).
Biological and Pharmacological Activity
- Anticonvulsant and Schizophrenia Treatment Potential : Some derivatives have shown promise in treating conditions like schizophrenia and as anticonvulsants in the central nervous system (Cortés et al., 2007).
- Antimicrobial and Anticancer Activities : Certain derivatives have been evaluated for antimicrobial and anticancer activities, with some showing effectiveness as antimicrobial agents and anticancer agents (Verma et al., 2015).
Spectroscopy and Fragmentation Patterns
- Spectroscopy Analysis : The compound's structure and derivatives have been extensively studied through spectroscopic methods, aiding in the understanding of its chemical properties and potential applications (Arellano et al., 1982).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Derivatives of this compound have shown potential as corrosion inhibitors for mild steel in acidic media, suggesting applications in material science and engineering (Laabaissi et al., 2021).
Molecular Docking and Synthesis
- Molecular Docking Studies : The compound's derivatives have undergone molecular docking studies, indicating their potential in drug design and development (Malathi & Chary, 2019).
Propiedades
IUPAC Name |
9-[4-(dimethylamino)phenyl]-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-30(2)20-11-9-17(10-12-20)19-14-23-25(24(31)15-19)26(18-6-5-13-27-16-18)29-22-8-4-3-7-21(22)28-23/h3-13,16,19,26,28-29H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHQIKSTTRYBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(dimethylamino)phenyl]-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


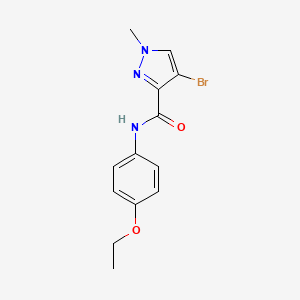
![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
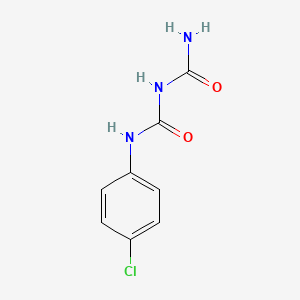
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
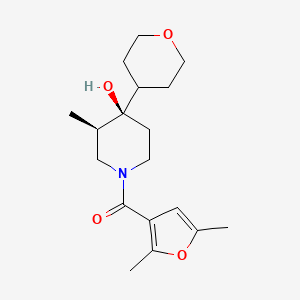
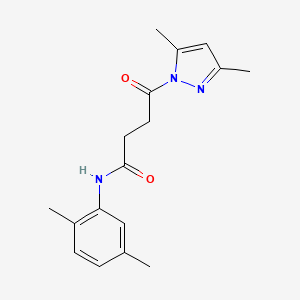
![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

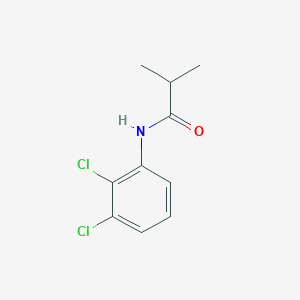
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)